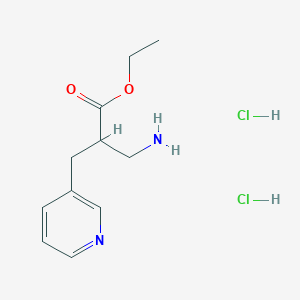
4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one
Übersicht
Beschreibung
4-Chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one, also known as 4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3(2H)-one, is a heterocyclic compound found in many natural and synthetic products. It is a colorless solid that has a melting point of 76-77°C and a boiling point of 149-151°C. It is a versatile compound that has a wide range of applications in the pharmaceutical, chemical, and agricultural industries. It is also used in the synthesis of various drugs, such as anti-inflammatory drugs, antifungal drugs, and antibiotics.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Protodeboronation of Pinacol Boronic Esters: This compound can be utilized in the protodeboronation of pinacol boronic esters, which is a critical step in organic synthesis. It allows for the formal anti-Markovnikov hydromethylation of alkenes, a transformation valuable for constructing complex organic molecules .
Medicinal Chemistry
Inhibition of Beta-Tryptase: In medicinal chemistry, this molecule has potential applications as a co-crystal structure with human beta-tryptase, an enzyme implicated in allergic and inflammatory disorders. It could serve as a pharmacophoric core in the development of homodimeric drugs targeting tryptase .
Agriculture
Synthesis of Agrochemicals: While specific applications in agriculture are not directly mentioned, the compound’s role in organic synthesis suggests potential utility in creating novel agrochemicals, especially considering the importance of boronic esters in developing plant protection agents .
Material Science
Development of New Materials: The compound’s involvement in the synthesis of complex organic structures indicates its potential application in material science, particularly in the development of new materials with specific organic functions .
Environmental Science
Environmental Remediation: Although direct applications in environmental science are not detailed, the compound’s chemical properties could be explored for environmental remediation techniques, such as the degradation of pollutants or the synthesis of environmentally friendly materials .
Biochemistry
Enzyme Interaction Studies: In biochemistry, the compound could be used to study enzyme interactions, given its potential as an inhibitor of beta-tryptase. This could further our understanding of enzymatic processes and the development of enzyme-based treatments .
Pharmacology
Drug Development: The compound’s interaction with beta-tryptase suggests its application in pharmacology for the development of drugs aimed at treating allergic and inflammatory conditions. Its role in the self-assembly of homodimeric drugs could lead to innovative therapeutic approaches .
Wirkmechanismus
Target of action
Compounds with similar structures have been found to interact with enzymes like tryptase .
Mode of action
It’s worth noting that similar compounds have been found to inhibit the activity of enzymes like tryptase by binding to their active sites .
Biochemical pathways
Compounds that inhibit enzymes like tryptase can affect various biochemical pathways related to allergic and inflammatory responses .
Result of action
Inhibition of enzymes like tryptase can lead to a decrease in allergic and inflammatory responses .
Eigenschaften
IUPAC Name |
4-chloro-5-(4-hydroxypiperidin-1-yl)-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-13-10(16)9(11)8(6-12-13)14-4-2-7(15)3-5-14/h6-7,15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANJGSIYWIHMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCC(CC2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Fluorophenyl)sulfanyl]formonitrile](/img/structure/B1462943.png)
![4-Chloro-6-iodothieno[3,2-d]pyrimidine](/img/structure/B1462945.png)
![Pyrazolo[1,5-A]pyridine-3-carbothioamide](/img/structure/B1462947.png)
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine](/img/structure/B1462948.png)

![Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate](/img/structure/B1462951.png)



![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B1462957.png)
![tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1462958.png)


![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)